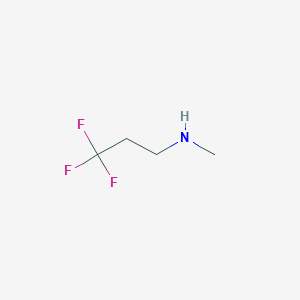

Methyl(3,3,3-trifluoropropyl)amine

Descripción general

Descripción

“Methyl(3,3,3-trifluoropropyl)amine” is a chemical compound with the molecular formula C4H9ClF3N . It is also known as "METHYL (3,3,3-TRIFLUOROPROPYL)AMINE HYDROCHLORIDE" .

Synthesis Analysis

The synthesis of “this compound” involves the use of dichloro (methyl) (3,3,3-trifluoropropyl)silane (MTFPSCl 2) and imidazole . MTFPSCl 2 activates the carboxy group and protects the α-amino group of amino acids . The corresponding amino acid amides were synthesized in good yields without racemization .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C4H8F3N.ClH/c1-8-3-2-4(5,6)7;/h8H,2-3H2,1H3;1H .Chemical Reactions Analysis

“this compound” can undergo various reactions. For instance, it can be used in the amidation of amino acids . MTFPSCl 2 activates the carboxy group and protects the α-amino group of amino acids .Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 163.57 .Aplicaciones Científicas De Investigación

1. Amidation of Amino Acids

Methyl(3,3,3-trifluoropropyl)amine derivatives are used in the amidation of amino acids. A study describes the activation of the carboxy group and protection of the α-amino group of amino acids using dichloro(methyl)(3,3,3-trifluoropropyl)silane, resulting in the successful synthesis of amino acid amides with low-to-no racemization (Nobuta et al., 2022).

2. Thermodynamic Characterization

The compound has been studied in thermodynamic characterization by inverse gas chromatography. This research focused on poly[methyl(3,3,3-trifluoropropyl)siloxane] and its interactions with various substances, including ketones, alcohols, and amines (Becerra et al., 1992).

3. Synthesis of 3,3,3-trifluoropropene

Another application involves the synthesis of 3,3,3-trifluoropropene from vinylidene fluoride, with this compound derivatives acting as key intermediates (Feiring, 1978).

4. Synthesis of N-Methyl- and N-Alkylamines

This compound is also relevant in the synthesis of N-methyl- and N-alkylamines, important in various life-science molecules. Research highlights an efficient reductive amination process for synthesizing these amines using cobalt oxide nanoparticles (Senthamarai et al., 2018).

5. Effect on Polysiloxane Stationary Phases

Research on polysiloxane stationary phases used for gas chromatography indicates that the trifluoropropyl group content in poly(methyl 3,3,3-trifluoropropyl siloxanes) affects the retention index values and polarities for various substances (Dai et al., 1993).

Mecanismo De Acción

Target of Action

Methyl(3,3,3-trifluoropropyl)amine is a chemical compound that has been used in various applications, including as a modification agent in the synthesis of hydrophobic mesoporous silica . .

Mode of Action

It has been suggested that the compound’s hydrophobic and hydrogen bond interactions play a role in its function . For instance, in the synthesis of hydrophobic mesoporous silica, the compound contributes to the hydrophobicity of the final product .

Biochemical Pathways

It has been used in the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] via anionic ring-opening polymerization . This suggests that the compound may interact with biochemical pathways related to polymerization processes.

Result of Action

The results of this compound’s action can vary depending on its application. For instance, when used as a modification agent in the synthesis of hydrophobic mesoporous silica, the compound contributes to the hydrophobicity of the final product . In the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane], the compound participates in the polymerization process, resulting in the formation of the polymer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in the synthesis of hydrophobic mesoporous silica, the reaction conditions, such as temperature and the presence of other reactants, can affect the compound’s function . Similarly, in the polymerization process, factors such as the presence of an initiator and promoter can influence the compound’s action .

Safety and Hazards

“Methyl(3,3,3-trifluoropropyl)amine” is considered hazardous. It is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Análisis Bioquímico

Biochemical Properties

Methyl(3,3,3-trifluoropropyl)amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with various enzymes, including those involved in amino acid metabolism and neurotransmitter synthesis. For instance, it can act as a substrate for enzymes such as monoamine oxidase, which catalyzes the oxidative deamination of amines. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further participate in downstream biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to alterations in cellular responses to external stimuli . Additionally, it can affect the expression of genes involved in stress response and metabolic regulation, thereby impacting overall cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Furthermore, this compound has been found to inhibit certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmitter breakdown . This inhibition can lead to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing synaptic transmission and influencing neural communication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits stability under controlled conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents . Higher doses can lead to adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range elicits beneficial outcomes, while exceeding this range results in toxicity . These findings underscore the importance of careful dosage optimization in preclinical studies to maximize therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amine metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell . Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which play essential roles in redox reactions and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amine transporters, facilitating its accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within the body can vary depending on factors such as tissue type, blood flow, and metabolic rate .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. This compound has been found to localize predominantly in the cytoplasm, where it can interact with various cytoplasmic enzymes and signaling molecules . Additionally, this compound can undergo post-translational modifications, such as phosphorylation and acetylation, which may influence its targeting to specific cellular compartments . These modifications can also affect the stability and activity of this compound, further modulating its biochemical effects .

Propiedades

IUPAC Name |

3,3,3-trifluoro-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c1-8-3-2-4(5,6)7/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBBNBDNLGQXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)

![4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438321.png)

![Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate](/img/structure/B1438325.png)

amine](/img/structure/B1438340.png)